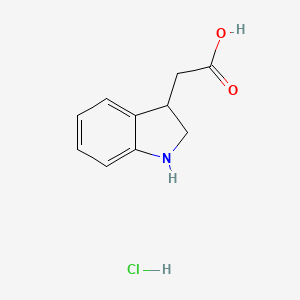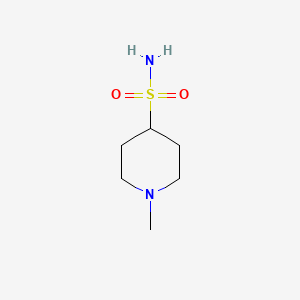
Methyl 2-(2-methanesulfonyl-1,2,3,4-tetrahydroisoquinolin-1-yl)acetate
Vue d'ensemble
Description
Methyl 2-(2-methanesulfonyl-1,2,3,4-tetrahydroisoquinolin-1-yl)acetate is a useful research compound. Its molecular formula is C13H17NO4S and its molecular weight is 283.35 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Probing Alpha2-Adrenergic Receptors
A study by Heinonen et al. (1998) explored the use of 6-(omega-methanesulfonylthioalkoxy)-2-N-methyl-1,2,3, 4-tetrahydroisoquinolines, compounds related to Methyl 2-(2-methanesulfonyl-1,2,3,4-tetrahydroisoquinolin-1-yl)acetate, in probing alpha2-adrenergic receptors. This research found that these compounds are useful as SH-reactive molecular yardsticks in modeling receptor proteins (Heinonen et al., 1998).
Synthesis Improvement
The synthesis of related compounds, such as 1-Methyl-1,2,3,4-tetrahydroisoquinoline, was improved by Song Hong-rui (2011). This enhanced process achieved an overall yield of 80.8%, demonstrating the potential for efficient production of such compounds (Song Hong-rui, 2011).
Analytical Techniques
Inoue et al. (2008) developed a highly sensitive high-performance liquid chromatographic method for the analysis of 1,2,3,4-tetrahydroisoquinolines (TIQs), which are structurally similar to the compound . This method is significant for analyzing such compounds in complex biological matrices (Inoue, Matsubara, & Tsuruta, 2008).
Chemical Interaction Studies
Gnanapragasam Raphael et al. (2015) examined the interactions of methyl acetate with aqueous solutions of quinoxaline derivatives, providing insight into the behavior of similar compounds in various solvents and conditions (Gnanapragasam Raphael, Bahadur, & Ebenso, 2015).
Antioxidant and Antimicrobial Properties
L. Jyothish Kumar and V. Vijayakumar (2017) synthesized a series of arylsulfonamide-based quinolines, assessing their antioxidant, antifungal, and antibacterial activities. Such studies highlight the potential biomedical applications of structurally similar compounds (L. Jyothish Kumar & Vijayakumar, 2017).
Propriétés
IUPAC Name |
methyl 2-(2-methylsulfonyl-3,4-dihydro-1H-isoquinolin-1-yl)acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO4S/c1-18-13(15)9-12-11-6-4-3-5-10(11)7-8-14(12)19(2,16)17/h3-6,12H,7-9H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IRJGJCXKMPOJGW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC1C2=CC=CC=C2CCN1S(=O)(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![[2-(3-Chlorophenyl)-1-methylpiperidin-3-yl]methanamine](/img/structure/B1423045.png)



![3-[4-(trifluoromethyl)-1H-pyrazol-1-yl]aniline](/img/structure/B1423050.png)





